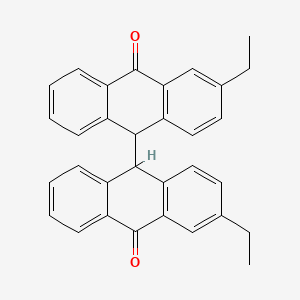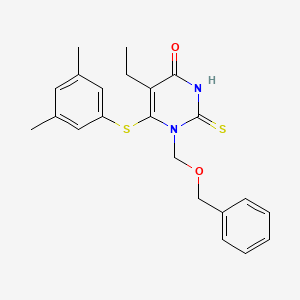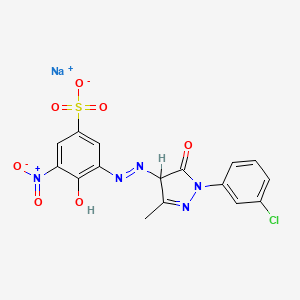![molecular formula C28H32Cl6F6N6Zn B12713498 zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride CAS No. 52638-78-5](/img/structure/B12713498.png)
zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride is a complex organic compound that features a diazonium group, a trifluoromethyl group, and a cyclohexyl(methyl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride typically involves multiple steps. The starting material is often a substituted benzene derivative, which undergoes a series of reactions to introduce the desired functional groups. Common synthetic routes include:
Nitration and Reduction: The benzene derivative is first nitrated to introduce a nitro group, which is then reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt using nitrous acid.
Substitution: The diazonium salt undergoes substitution reactions to introduce the trifluoromethyl and cyclohexyl(methyl)amino groups.
Complexation with Zinc: The final step involves complexation with zinc tetrachloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, stringent control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the diazonium group.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, hydroxides, and amines can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride involves its interaction with molecular targets and pathways. The diazonium group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- Zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;trifluoromethanesulfonate
- Zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;hexafluorophosphate
Uniqueness
Compared to similar compounds, zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride offers unique properties such as enhanced stability and reactivity due to the presence of the trifluoromethyl group. Its ability to form stable complexes with zinc also makes it distinct and valuable for specific applications in research and industry.
Propiedades
Número CAS |
52638-78-5 |
|---|---|
Fórmula molecular |
C28H32Cl6F6N6Zn |
Peso molecular |
844.7 g/mol |
Nombre IUPAC |
zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride |
InChI |
InChI=1S/2C14H16ClF3N3.4ClH.Zn/c2*1-21(9-5-3-2-4-6-9)13-7-10(14(16,17)18)12(20-19)8-11(13)15;;;;;/h2*7-9H,2-6H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clave InChI |
LJCQOGFTMCSAOQ-UHFFFAOYSA-J |
SMILES canónico |
CN(C1CCCCC1)C2=C(C=C(C(=C2)C(F)(F)F)[N+]#N)Cl.CN(C1CCCCC1)C2=C(C=C(C(=C2)C(F)(F)F)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12713435.png)





![13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713485.png)
![2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12713493.png)


